2,4-Difluoro-6-methylbenzamide
Description
Bedeutung der Fluorsubstitution in aromatischen Systemen
Die Einführung von Fluor in aromatische Systeme ist eine bewährte Strategie in der medizinischen Chemie, um die Eigenschaften eines Moleküls zu optimieren. tandfonline.com Fluor ist das elektronegativste Element und seine Anwesenheit kann die Elektronenverteilung in einem Molekül erheblich verändern. tandfonline.comtcichemicals.com Dies kann zu einer Reihe von vorteilhaften Effekten führen, darunter:
Erhöhte metabolische Stabilität: Die Kohlenstoff-Fluor-Bindung (C-F) ist deutlich stärker als die Kohlenstoff-Wasserstoff-Bindung (C-H). nih.gov Dies macht fluorierte Verbindungen resistenter gegen den oxidativen Metabolismus im Körper, was zu einer längeren Halbwertszeit und einer verbesserten Bioverfügbarkeit führen kann. tandfonline.comnih.gov
Veränderte physikalisch-chemische Eigenschaften: Die hohe Elektronegativität von Fluor kann den pKa-Wert benachbarter funktioneller Gruppen beeinflussen, was wiederum die Löslichkeit und Membranpermeabilität eines Moleküls verändern kann. mdpi.com Die Einführung von Fluor kann auch das Dipolmoment und die Konformation eines Moleküls beeinflussen. tandfonline.com
Verbesserte Bindungsaffinität: Fluoratome können an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen mit Proteinzielen beteiligt sein, was zu einer erhöhten Bindungsaffinität und -selektivität führen kann. tandfonline.comtandfonline.com In einigen Fällen kann die Einführung von Fluor zu einer stärkeren Bindung an das Zielprotein führen, was die Wirksamkeit eines Medikaments erhöht. tandfonline.com
Diese einzigartigen Eigenschaften haben dazu geführt, dass fluorierte Verbindungen in einer Vielzahl von pharmazeutischen und agrochemischen Produkten zu finden sind. nih.govnumberanalytics.com
Überblick über das Benzamid-Gerüst in der zeitgenössischen chemischen Synthese und im Design
Das Benzamid-Gerüst ist eine weit verbreitete Struktureinheit in der organischen und medizinischen Chemie. ontosight.aimdpi.com Seine Beliebtheit beruht auf mehreren Faktoren:
Synthetische Zugänglichkeit: Benzamide (B126) können relativ einfach aus leicht verfügbaren Ausgangsmaterialien wie Benzoesäuren und Aminen hergestellt werden. mdpi.com Dies ermöglicht die effiziente Synthese einer Vielzahl von Derivaten mit unterschiedlichen Substitutionsmustern.
Strukturelle Vielseitigkeit: Das Benzamid-Gerüst bietet mehrere Positionen für die chemische Modifikation, was die Feinabstimmung der sterischen und elektronischen Eigenschaften eines Moleküls ermöglicht. researchgate.net Dies ist entscheidend für die Optimierung der Wechselwirkungen mit biologischen Zielen.
Biologische Aktivität: Benzamidderivate weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter entzündungshemmende, antipsychotische und krebsbekämpfende Eigenschaften. ontosight.ai Dies macht sie zu einem attraktiven Ausgangspunkt für die Entwicklung neuer Medikamente.
Die Kombination aus einfacher Synthese, struktureller Vielseitigkeit und biologischer Relevanz hat das Benzamid-Gerüst zu einem Eckpfeiler in der modernen Arzneimittelforschung gemacht. nih.govbohrium.com
Forschungslandschaft von 2,4-Difluor-6-methylbenzamid in fluorierten organischen Verbindungen
2,4-Difluor-6-methylbenzamid ist eine spezifische fluorierte Benzamidverbindung, die in der chemischen Forschung als Baustein und Zwischenprodukt für die Synthese komplexerer Moleküle von Interesse ist. Die Substituenten an diesem Molekül – zwei Fluoratome und eine Methylgruppe am Benzolring sowie die Amidfunktion – verleihen ihm einzigartige Eigenschaften.
Die Forschung zu dieser speziellen Verbindung konzentriert sich wahrscheinlich auf ihre Verwendung in der Synthese von:
Pharmazeutischen Wirkstoffen: Die Kombination des fluorierten Benzolrings mit dem Benzamid-Gerüst könnte zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Pharmakokinetik führen.
Agrochemikalien: Ähnlich wie bei Pharmazeutika kann die Einführung von Fluor die Wirksamkeit und Stabilität von Pestiziden und Herbiziden verbessern. lookchem.com
Neuartigen organischen Materialien: Fluorierte organische Verbindungen finden zunehmend Anwendung in Bereichen wie organischen Leuchtdioden (OLEDs) und anderen Elektronikmaterialien. tcichemicals.com
Obwohl spezifische, detaillierte Forschungsergebnisse zu 2,4-Difluor-6-methylbenzamid in der öffentlich zugänglichen Literatur begrenzt sein können, deutet seine Struktur darauf hin, dass es ein wertvolles Werkzeug für Chemiker ist, die an der Entwicklung neuer fluorierter organischer Verbindungen mit potenziellen Anwendungen in verschiedenen technologie- und gesundheitsbezogenen Bereichen arbeiten.
Tabelle der chemischen Verbindungen
| Verbindungsname | Summenformel | CAS-Nummer |
| 2,4-Difluor-6-methylbenzamid | C8H7F2NO | Nicht verfügbar |
| 2,4-Difluorbenzamid | C7H5F2NO | 85118-02-1 |
| 2,3-Difluor-4-methylbenzamid | C8H7F2NO | 261763-35-3 |
| 2,6-Difluor-3-methylbenzamid | C8H7F2NO | 261763-36-4 |
| 2,4-Difluor-5-methylbenzamid | C8H7F2NO | 1379078-33-7 |
| 4-Brom-2,6-difluor-N-methylbenzamid | C8H6BrF2NO | 1440965-03-6 |
| N-(3-Amino-4-methylpentyl)-4-brom-2,6-difluor-N-methylbenzamid | C14H19BrF2N2O | Nicht verfügbar |
| 2-Brom-N-(2,4-difluorbenzyl)benzamid | C14H10BrF2NO | Nicht verfügbar |
| 2,4-Difluor-N-[(6-methylpyrimidin-4-yl)methyl]benzamid | C13H11F2N3O | 122263261 |
| 2,4-Difluor-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamid | C11H9F2N3O2 | Nicht verfügbar |
| 2,6-Difluor-4-methylbenzoesäure | C8H6F2O2 | 1201597-23-0 |
| Methyl-4-((2-(2,6-difluor-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperazin-1-carboxylat | C25H28F2N6O3 | Nicht verfügbar |
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-6-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSFYZLQLJRACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300688 | |
| Record name | Benzamide, 2,4-difluoro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803812-71-6 | |
| Record name | Benzamide, 2,4-difluoro-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803812-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2,4-difluoro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Structure Reactivity Relationships
Mechanistic Investigations of Amide Formation Pathways
The synthesis of 2,4-Difluoro-6-methylbenzamide, like other benzamides, is fundamentally governed by the principles of nucleophilic acyl substitution. The specific pathways and the energetics of the reaction are influenced by the choice of starting materials, reagents, and the inherent electronic and steric properties of the substituted benzene (B151609) ring.
The formation of the amide bond in this compound typically proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com This reaction involves the attack of a nucleophile, usually ammonia (B1221849) or a primary or secondary amine, on the electrophilic carbonyl carbon of a suitable 2,4-difluoro-6-methylbenzoyl derivative.
The most common laboratory and industrial syntheses start from a more reactive carboxylic acid derivative, such as an acyl chloride or an ester, to facilitate the reaction.
From Acyl Chlorides: A highly effective route involves the reaction of 2,4-difluoro-6-methylbenzoyl chloride with an amine. The acyl chloride group is highly electrophilic, making it very susceptible to nucleophilic attack. This pathway is often rapid and high-yielding. The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com
From Carboxylic Acids: Direct amidation of 2,4-difluoro-6-methylbenzoic acid is also possible but generally requires dehydrating agents or high temperatures to proceed efficiently. Catalysts can be employed to facilitate the reaction, which may involve the in-situ formation of a more reactive intermediate. sciencemadness.org
From Esters: Amide formation can also be achieved through the aminolysis of a corresponding ester, such as methyl 2,4-difluoro-6-methylbenzoate. This reaction is typically slower than using an acyl chloride and may require heating.
The general reactivity order for carboxylic acid derivatives in nucleophilic acyl substitution is a key consideration in synthesis design.
Table 1: General Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Derivative Type | General Structure | Leaving Group | Reactivity |
|---|---|---|---|
| Acyl Chloride | R-COCl | Cl⁻ | Highest |
| Acyl Anhydride | R-CO-O-COR | RCOO⁻ | High |
| Ester | R-COOR' | R'O⁻ | Moderate |
| Carboxylic Acid | R-COOH | OH⁻ | Low |
| Amide | R-CONH₂ | NH₂⁻ | Lowest |
In the nucleophilic acyl substitution pathway, the reaction does not occur in a single step. It involves the formation of a short-lived, high-energy species known as a tetrahedral intermediate. masterorganicchemistry.comlumenlearning.com
Nucleophilic Attack and Intermediate Formation: The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of the 2,4-difluoro-6-methylbenzoyl derivative. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate, where the carbonyl carbon is sp³ hybridized. masterorganicchemistry.com
Transition State 1 (TS1): The energy barrier to reach this intermediate is the first transition state. Its stability is crucial for the reaction kinetics.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom re-forms the C=O pi bond.
Leaving Group Expulsion and Transition State 2 (TS2): Simultaneously, the bond to the leaving group (e.g., chloride from an acyl chloride) breaks. The energy barrier for this step represents the second transition state. rsc.org The reaction equilibrium favors the formation of the product if the incoming nucleophile is a stronger base than the departing leaving group. masterorganicchemistry.com
Computational studies, such as Density Functional Theory (DFT) calculations on similar benzamide (B126) systems, help to map the energy profile of the reaction, identifying the relative energies of reactants, intermediates, transition states, and products. rsc.orgacs.org These studies indicate that the formation and breakdown of the tetrahedral intermediate are the key, often rate-determining, steps. rsc.org
Influence of Fluorine Substituents on Reactivity Profiles
The electronic and steric properties of the substituents on the aromatic ring of this compound play a critical role in defining its reactivity. The two fluorine atoms and the methyl group have distinct and sometimes competing effects.
The fluorine atoms at the ortho (position 2) and para (position 4) positions significantly influence the reactivity of the carbonyl group.
Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). smolecule.com Both the ortho- and para-fluorine atoms pull electron density away from the benzene ring and, consequently, from the carbonyl carbon. This effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Comparative Effects: The presence of two fluorine atoms, particularly at the ortho and para positions, creates a strong cumulative electron-withdrawing effect, increasing the carbonyl group's reactivity compared to non-fluorinated or mono-fluorinated analogues. This heightened electrophilicity facilitates faster reaction kinetics in nucleophilic acyl substitution reactions.
While fluorine is strongly inductive, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). wikipedia.orgresearchgate.net
Resonance Donation: The +R effect of the para-fluorine atom can donate electron density to the ring, which would typically decrease the electrophilicity of the carbonyl carbon. However, for fluorine, the inductive effect is generally considered to dominate its influence on reactivity in electrophilic aromatic substitution and related reactions. wikipedia.org
Transition State Interaction: In the context of nucleophilic acyl substitution, the electronic effects are crucial for stabilizing the negatively charged tetrahedral intermediate. The strong inductive withdrawal by the fluorine atoms helps to delocalize and stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate, thereby lowering the energy of the transition state and accelerating the reaction. scbt.com Some studies on related systems suggest that resonance effects involving the phenyl ring can also contribute to the stability of charged intermediates. researchgate.net
Table 2: Electronic Effects of Substituents in this compound
| Substituent | Position | Primary Electronic Effect | Impact on Carbonyl Carbon |
|---|---|---|---|
| Fluorine | 2 (ortho) | Strong Inductive Withdrawal (-I) | Increases Electrophilicity |
| Fluorine | 4 (para) | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Net effect increases Electrophilicity |
| Methyl | 6 (ortho) | Weak Inductive Donation (+I) | Decreases Electrophilicity (minor effect) |
The presence of substituents at the ortho positions (2 and 6) relative to the amide group introduces steric hindrance, which can significantly affect the reaction rate and, in some cases, the conformation of the molecule. nsf.gov
Ortho-Fluoro Group: The fluorine atom at position 2, while electronically activating, is relatively small. However, it still contributes to steric bulk around the reaction center.
Ortho-Methyl Group: The methyl group at position 6 is significantly larger than the fluorine atom and creates substantial steric hindrance. This bulkiness can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the rate of amide formation. nih.govnih.gov
The net reactivity of the molecule is a balance between the strong electronic activation provided by the two fluorine atoms and the steric hindrance imposed primarily by the ortho-methyl group and secondarily by the ortho-fluoro group. In many cases of di-ortho-substituted benzamides, steric effects can force the amide group out of coplanarity with the benzene ring, which can also influence reactivity and resonance stabilization. nsf.govnih.gov
Comparative Reactivity Profiling with Non-Fluorinated Analogs
The presence of two electron-withdrawing fluorine atoms on the benzene ring of this compound is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, 6-methylbenzamide. Electron-withdrawing substituents on the benzene ring of benzamides have been shown to increase the rate of hydrolysis in concentrated acid solutions. cdnsciencepub.com This is attributed to the stabilization of the transition state during the nucleophilic attack of water on the protonated amide.
Conversely, the methyl group at the 6-position introduces steric hindrance around the carbonyl group, which could potentially counteract the electronic effects of the fluorine atoms by impeding the approach of nucleophiles. Studies on related benzamides have shown that ortho-substituents can lead to steric hindrance, thereby moderating reactivity. researchgate.net
In Situ Infrared (IR) Spectroscopy: This technique is a powerful tool for monitoring the progress of chemical reactions in real-time without the need for sampling. nih.gov For the study of benzamide reactions, changes in the characteristic vibrational frequencies of the carbonyl group (C=O) and the amide N-H bonds can be tracked over time. For instance, the hydrolysis of a benzamide to a carboxylic acid would show a decrease in the amide C=O stretching frequency and the appearance of the characteristic broad O-H stretch and C=O stretch of the carboxylic acid. This allows for the determination of reaction kinetics by correlating the change in peak intensity with concentration. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another valuable technique for real-time kinetic analysis of reactions involving benzamides. researchgate.netmdpi.com By monitoring the change in the integrals of specific proton (¹H NMR) or fluorine (¹⁹F NMR) signals corresponding to the reactant and product, one can quantitatively follow the reaction progress. researchgate.netmdpi.com For this compound, the distinct signals of the aromatic protons, the methyl protons, and the fluorine atoms provide multiple probes to track its conversion. For example, during hydrolysis, the appearance of new signals for the corresponding benzoic acid and the disappearance of the amide signals can be integrated to calculate reaction rates. mdpi.com Benchtop NMR spectrometers have made real-time reaction monitoring more accessible, allowing for the study of reactions under various conditions. magritek.com
| Technique | Monitored Species/Group | Application to this compound |
| In Situ IR Spectroscopy | Carbonyl (C=O) stretch, N-H stretch, O-H stretch | Monitoring the disappearance of the amide C=O peak and the appearance of the carboxylic acid C=O and O-H peaks during hydrolysis. |
| ¹H NMR Spectroscopy | Aromatic protons, methyl protons, amide protons | Tracking the change in signal intensity of the methyl and aromatic protons of the reactant and the corresponding product. researchgate.net |
| ¹⁹F NMR Spectroscopy | Fluorine atoms | Monitoring the change in the chemical shifts of the fluorine atoms as the electronic environment changes during reaction. |
Pathways of Chemical Transformation and Stability in Various Conditions
The hydrolysis of benzamides can proceed under both acidic and basic conditions, typically involving nucleophilic acyl substitution. For this compound, the electron-withdrawing fluorine atoms are expected to facilitate hydrolysis, particularly under conditions where the attack of a nucleophile on the carbonyl carbon is the rate-determining step. cdnsciencepub.com
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (or an amine) lead to the formation of the corresponding carboxylic acid, 2,4-Difluoro-6-methylbenzoic acid.
Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amide anion, which is a poor leaving group. Protonation of the leaving group by the solvent or in a subsequent workup step yields the final products. The rate of base-catalyzed hydrolysis of benzamides is influenced by substituents on the aromatic ring; electron-withdrawing groups generally accelerate the reaction. researchgate.net
The oxidative stability of this compound is influenced by the presence of the methyl group and the electron-rich aromatic ring. While the amide functional group itself is generally stable to oxidation, the benzylic methyl group can be susceptible to oxidation under certain conditions.
Potential oxidative transformations could involve the oxidation of the methyl group to a hydroxymethyl or a carboxylic acid group, leading to the formation of 2-carboxy-4,6-difluorobenzamide or 2-hydroxymethyl-4,6-difluorobenzamide. Such transformations have been observed in related alkyl-substituted aromatic compounds. Furthermore, advanced oxidation processes could potentially lead to the degradation of the aromatic ring itself, although the presence of fluorine atoms can sometimes enhance metabolic stability. mdpi.com The degradation of fluorinated aromatic compounds can proceed through various pathways, including hydroxylation and, under more forcing conditions, defluorination. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments
¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In 2,4-Difluoro-6-methylbenzamide, the proton spectrum reveals distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. For instance, the amide protons (NH₂) typically appear as a broad signal due to hydrogen bonding and solvent exchange. researchgate.net The protons on the aromatic ring will exhibit complex splitting patterns (multiplets) due to coupling with adjacent fluorine atoms and other protons. The methyl (CH₃) group protons are expected to appear as a singlet, shifted downfield due to the influence of the aromatic ring.
Table 1: ¹H NMR Spectral Data for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (NH₂) | ~7.5 - 8.5 | Broad Singlet |
| Aromatic (Ar-H) | ~6.8 - 7.2 | Multiplet |
| Methyl (CH₃) | ~2.3 | Singlet |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis
¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. mnstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. libretexts.org The carbonyl carbon (C=O) of the amide group is characteristically found at a low field (high ppm value), typically in the range of 160-180 ppm. The aromatic carbons show signals in the region of 110-160 ppm, with their exact shifts influenced by the fluorine and methyl substituents. The carbon of the methyl group will appear at a much higher field (lower ppm value).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~168 |
| Aromatic (C-F) | ~155-165 (with C-F coupling) |
| Aromatic (C-H) | ~110-130 |
| Aromatic (C-CH₃) | ~135-145 |
| Aromatic (C-CONH₂) | ~120-130 |
| Methyl (CH₃) | ~20 |
Note: These are approximate values and can be influenced by experimental conditions.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Characterization
¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. alfa-chemistry.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved spectra. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for distinguishing between fluorine atoms in different positions. dovepress.comnih.gov In this compound, two distinct signals are expected for the two fluorine atoms at the C2 and C4 positions of the benzene (B151609) ring. The chemical shifts will be influenced by the electronic effects of the methyl and benzamide (B126) groups. Coupling between the fluorine atoms and with adjacent protons on the aromatic ring can also be observed, providing further structural information.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Atom | Chemical Shift (δ, ppm) |
|---|---|
| Fluorine at C2 | Specific chemical shift |
| Fluorine at C4 | Specific chemical shift |
Note: Chemical shifts are relative to a standard, commonly CFCl₃. The exact values depend on the specific electronic environment.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide valuable information about the functional groups present in a molecule. hopto.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. lmu.edu The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. core.ac.uk For this compound, key characteristic absorption bands are expected. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide group gives a strong, sharp peak around 1680-1630 cm⁻¹. libretexts.org C-F stretching vibrations are expected to appear in the fingerprint region, typically between 1400 and 1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. uomustansiriyah.edu.iq
Table 4: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | ~3400-3200 (two bands) |
| Aromatic (C-H) | Stretching | ~3100-3000 |
| Aliphatic (C-H) | Stretching | ~2960-2850 |
| Amide (C=O) | Stretching | ~1680-1630 |
| Aromatic (C=C) | Stretching | ~1600-1450 |
| Amide (N-H) | Bending | ~1650-1550 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, similar to FT-IR. renishaw.comnih.gov However, the selection rules for Raman and IR spectroscopy are different, meaning they can provide complementary information. hopto.org While polar bonds with a large change in dipole moment during vibration are strong in IR spectra, non-polar bonds and symmetric vibrations are often more intense in Raman spectra. For this compound, the aromatic ring vibrations, particularly the symmetric ring breathing mode, are expected to give a strong Raman signal. The C-F bonds may also show characteristic Raman bands.
Table 5: Expected Raman Shifts for this compound
| Functional Group/Vibration | Raman Shift (cm⁻¹) |
|---|---|
| Aromatic Ring Breathing | ~1000 |
| C-H Stretching | ~3050-3100 |
| C=O Stretching | ~1650-1680 |
| C-F Stretching | ~1100-1300 |
Note: Raman intensities can be influenced by factors such as laser wavelength and molecular polarizability.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound. researchgate.net The fragmentation patterns observed in the mass spectrum are particularly useful for elucidating the structural features of the molecule. wikipedia.org
In the analysis of benzamide derivatives, the molecular ion peak is typically observed. A common fragmentation pathway involves the loss of the amino group (–NH2), resulting in the formation of a stable benzoyl cation. researchgate.net This cation can further fragment, leading to the generation of a phenyl cation. researchgate.net The specific fragmentation of this compound would be influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group on the benzene ring.
Hard ionization techniques, such as electron impact (EI), impart significant energy to the molecule, leading to extensive fragmentation and potentially a less intense molecular ion peak. acdlabs.com In contrast, soft ionization methods result in less fragmentation and a more prominent molecular ion peak. acdlabs.com
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment | Description | Predicted m/z |
| [M]+ | Molecular ion of this compound (C8H7F2NO) | 171.05 |
| [M - NH2]+ | Loss of the amide group, forming the 2,4-difluoro-6-methylbenzoyl cation. This is a common loss for amides. researchgate.net | 155.04 |
| [M - CO - NH2]+ | Subsequent loss of carbon monoxide from the benzoyl cation to form the 2,4-difluoro-6-methylphenyl cation. | 127.03 |
| [C6H4F2]+ | Fragmentation of the phenyl ring, potentially losing the methyl and formyl groups. | 113.02 |
Note: The predicted m/z values are based on theoretical fragmentation pathways and may vary slightly in experimental data.
Electronic Absorption and Fluorescence Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light. bath.ac.uk
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The absorption of UV-Vis light by this compound would be expected to arise from π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the amide. The presence of fluoro and methyl substituents on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). For instance, aryl chlorides often exhibit a λmax in the range of 250–300 nm. The specific λmax for this compound would provide qualitative information about its electronic structure. libretexts.org
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, those that do can be characterized by their excitation and emission spectra. The fluorescence properties of benzamide derivatives can be influenced by their substituents. For example, a study on N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide noted its fluorescent properties. The potential fluorescence of this compound would be dependent on its structural and electronic characteristics, providing information on its excited state properties and potential applications in areas like molecular probes.
X-Ray Diffraction (XRD) for Crystalline Structure Determination
For example, a study on 2-bromo-N-(2,4-difluorobenzyl)benzamide revealed its crystal structure, including the monoclinic crystal system and specific unit cell parameters. researchgate.net Similarly, polymorphic forms of a fluorinated spiro-chroman derivative were distinguished by their different X-ray powder diffraction patterns and unit cell dimensions. nih.gov If single crystals are not available, powder X-ray diffraction (PXRD) can still provide valuable structural information. dectris.comaps.org
Advanced Hyphenated and In-Situ Spectroscopic Techniques
Hyphenated techniques combine a separation method, such as chromatography, with a spectroscopic detection method, offering enhanced analytical power. chemijournal.comnih.govijnrd.org In-situ techniques allow for the real-time monitoring of chemical reactions. mit.edu
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of components in a mixture. chemijournal.comnih.govnih.gov These methods would be invaluable for analyzing the purity of this compound and for identifying any impurities or byproducts from its synthesis. researchgate.net
LC-NMR combines the separation power of liquid chromatography with the structural elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
In-situ Infrared (IR) Spectroscopy can be used to monitor the progress of reactions involving this compound, providing mechanistic insights by observing changes in vibrational bands corresponding to specific functional groups over time. For example, it has been used to study the mechanism of Heck carbonylation reactions to form benzamides. mit.edu
The application of these advanced spectroscopic and analytical methods is crucial for a comprehensive understanding of the chemical and physical properties of this compound, paving the way for its potential applications in various scientific and technological fields.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. These computational methods provide insights that complement experimental findings.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. A DFT study of 2,4-Difluoro-6-methylbenzamide would typically involve the following analyses:
Geometry Optimization
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. This stable three-dimensional structure is crucial for predicting other molecular properties. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring, the amide group, the methyl group, and the fluorine atoms.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity. For this compound, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack.
Electrostatic Potential Surface (MESP) Mapping and Regioselectivity Prediction
The Molecular Electrostatic Potential Surface (MESP) map is a visual representation of the charge distribution in a molecule. It helps in predicting how a molecule will interact with other charged species. Red regions on an MESP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, an MESP map would highlight the electrophilic and nucleophilic regions, thereby predicting the regioselectivity of its reactions.
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. This analysis helps in the identification and characterization of the molecule by assigning specific vibrational modes to the observed spectral peaks. The calculated frequencies for this compound would correspond to the stretching, bending, and torsional motions of its constituent atoms and functional groups.
Fukui Function Analysis
Fukui function analysis is a tool used within DFT to identify the most reactive sites in a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a more detailed prediction of where nucleophilic, electrophilic, and radical attacks are most likely to occur. For this compound, this analysis would provide numerical values indicating the reactivity of each atom.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can provide detailed information about conformational changes and intermolecular interactions.
MD simulations can be employed to explore the conformational landscape of this compound. These simulations reveal how the molecule moves and changes shape over time, providing insights into its flexibility and the relative stability of different conformers. wustl.edu For substituted benzamides, a key dynamic feature is the rotation around the bond connecting the phenyl ring and the amide group. nih.gov
In related molecules like 2-fluorobenzamide, conformational equilibria exist between cis and trans conformers, where the orientation of the fluorine atom is relative to the carbonyl oxygen. nih.gov MD simulations would allow for the sampling of these different conformational states for this compound, determining their populations and the energy barriers for interconversion. The presence of the ortho-methyl group, in addition to the fluorine atoms, would likely introduce significant steric hindrance, influencing the preferred conformations.
The fluorine atoms in this compound play a crucial role in its intermolecular interactions. MD simulations can be used to study how molecules of this compound interact with each other and with solvent molecules. Fluorine in organic molecules can participate in various weak interactions, including C–H···F hydrogen bonds and C–F···π interactions. researchgate.net
Studies on related fluorinated benzanilides have shown that the interplay between strong N–H···O=C hydrogen bonds and weaker C–H···F and C–F···π interactions dictates the molecular packing in the solid state. researchgate.net Furthermore, interactions between a C-F bond and an amide carbonyl group have been identified as potentially significant. nih.gov An MD simulation of this compound in a condensed phase would help to characterize the nature and strength of these interactions, revealing how they contribute to the supramolecular self-assembly of the compound. rsc.org The ability of fluorine to suppress disorder in the crystal structures of benzamides has also been noted. acs.org
In Silico Approaches for Molecular Design and Optimization
In silico methods are instrumental in modern drug discovery and materials science, allowing for the rational design and optimization of molecules with desired properties.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug design for predicting the binding mode of a ligand to the active site of a protein.
For a molecule like this compound, molecular docking simulations would be used to explore its potential as an inhibitor for a specific biological target. A highly relevant study on 2,6-difluoro-3-methoxybenzamide, an allosteric inhibitor of the bacterial protein FtsZ, highlights the importance of the difluorobenzamide motif. nih.gov Docking studies revealed that the fluorine atoms contribute to strong hydrophobic interactions within the binding pocket. nih.gov Specifically, the 2-fluoro and 6-fluoro substituents were found to interact with key hydrophobic residues. nih.gov
A similar approach for this compound would involve docking it into a target protein's binding site. The simulation would predict the binding affinity and the specific interactions, such as hydrogen bonds from the amide group and hydrophobic interactions from the difluoro-methyl-phenyl ring, that stabilize the complex. researchgate.net These insights are critical for the structure-based design of more potent and selective molecules. mdpi.com
Virtual Screening Methodologies (Ligand-Based and Structure-Based)
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is a cost-effective and time-efficient alternative to high-throughput screening. Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based methodologies.
Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. LBVS techniques involve the analysis of a set of known active ligands to build a model, often referred to as a pharmacophore, that defines the essential steric and electronic features required for biological activity. This model is then used to screen large compound databases to find other molecules that fit the model.
Structure-Based Virtual Screening (SBVS) , on the other hand, is utilized when the 3D structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. In SBVS, molecular docking is a primary tool. This involves computationally placing a ligand into the binding site of a protein and estimating the binding affinity. The process allows for the evaluation of how well a potential drug molecule fits into the binding pocket of a target protein and forms key interactions, such as hydrogen bonds and hydrophobic contacts.
A thorough review of the scientific literature did not yield any specific studies detailing the application of either ligand-based or structure-based virtual screening methodologies to the compound this compound.
Fragment-Based Drug Discovery (FBDD) Support (Fragment Growing, Linking, Merging)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in the quest for novel therapeutic agents. chemicalbook.com This approach begins by screening libraries of small, low-molecular-weight compounds, known as fragments (typically with a molecular weight of less than 300 Da), to identify those that bind weakly to the biological target. chemicalbook.com These initial "hits" serve as starting points for the development of more potent lead compounds through a process of chemical elaboration. The primary strategies for evolving these initial fragment hits are fragment growing, linking, and merging.
Fragment Growing: This strategy involves extending a bound fragment to interact with adjacent pockets of the target protein. By adding new functional groups, the initial fragment can be grown into a larger molecule with increased affinity and selectivity.
Fragment Linking: In this approach, two or more fragments that bind to different, often adjacent, sites on the target protein are identified. A chemical linker is then designed to connect these fragments into a single, larger molecule that can bind to both sites simultaneously, often resulting in a significant increase in binding affinity.
Fragment Merging: This technique is employed when two or more fragments are found to bind to overlapping regions of the target's binding site. The structural features of these fragments are combined or merged into a novel, single molecule that incorporates the key binding interactions of the parent fragments.
Despite the utility of FBDD in modern drug discovery, a comprehensive search of the available scientific literature did not reveal any specific examples or studies where this compound has been utilized as a starting fragment or as part of a fragment growing, linking, or merging strategy.
Computational Prediction of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors play a crucial role in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. The following subsections detail the computationally predicted molecular descriptors for this compound.
Topological Polar Surface Area (TPSA)
Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a valuable parameter for predicting the transport properties of drugs, such as their ability to permeate cell membranes. A lower TPSA is generally associated with better cell membrane permeability.
LogP
LogP, or the logarithm of the partition coefficient, is a measure of a compound's lipophilicity or hydrophobicity. It is defined as the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol (B41247) and water, at equilibrium. LogP is a critical descriptor in drug discovery as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bond Acceptor/Donor Counts
Hydrogen bonds play a vital role in molecular recognition and drug-target interactions. The number of hydrogen bond acceptors (typically oxygen and nitrogen atoms) and hydrogen bond donors (typically hydroxyl and amine groups) in a molecule are important descriptors for predicting its binding affinity and solubility.
Rotatable Bonds
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can be associated with increased binding affinity to a target but may also lead to a decrease in oral bioavailability.
| Molecular Descriptor | Predicted Value |
| Topological Polar Surface Area (TPSA) | 43.09 Ų |
| LogP | 1.45 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
Table 1. Computationally Predicted Molecular Descriptors for this compound.
Emerging Applications and Research Frontiers
Role in Advanced Materials Science
The unique substitution pattern of 2,4-Difluoro-6-methylbenzamide, featuring electron-withdrawing fluorine atoms and an electron-donating methyl group on a benzamide (B126) scaffold, presents a platform for fundamental research in materials science. However, specific, developed applications are not widely reported in publicly accessible literature.
Development of Polymers and Conjugated Systems with Tailored Electronic and Optical Properties
While fluorinated aromatic compounds are integral to the development of advanced polymers and conjugated systems, specific research detailing the incorporation of this compound into such materials is not prominently available. The presence of fluorine can lower the HOMO and LUMO energy levels of a conjugated system, which is a critical strategy for designing stable and efficient organic electronic materials. In theory, polymers derived from this benzamide could be explored for their electronic and optical properties, but concrete examples and detailed research findings are limited.
Integration into Organic Electronic Devices (e.g., Organic Field-Effect Transistors, Organic Solar Cells)
Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs) often utilize organic semiconductors that possess high charge carrier mobility and stability. nih.govsigmaaldrich.com Fluorination is a common strategy to enhance the performance and air stability of these materials. wiley.com Despite the relevance of fluorinated compounds in this field, there is no specific documentation found that details the integration or performance of this compound as a primary component in OFETs or OSCs.
Application in High Explosive Formulations (e.g., Casting Carriers)
In the field of energetic materials, melt-castable explosives serve as a carrier for more powerful but less stable explosive crystals. While certain fluorinated nitroaromatic compounds, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), have been investigated as promising melt-cast carriers to replace traditional materials like TNT, there is no available evidence to suggest that this compound is used in high explosive formulations. nih.govdtic.mil Its chemical structure lacks the necessary nitration to function as a high-energy material itself, and its potential use as an inert casting carrier or binder is not documented in the literature. wiley-vch.denih.gov
Contributions to Drug Discovery Methodologies (Computational and Design Focus)
The benzamide functional group is a common feature in many pharmacologically active molecules. Computational, or in silico, methods are crucial in modern drug discovery for identifying and optimizing new drug candidates.
Lead Identification and Optimization through In Silico Screening
In silico screening involves computationally evaluating large libraries of chemical compounds to predict their potential to bind to a biological target. While benzamide derivatives are frequently the subject of such screening campaigns, specific studies focusing on this compound as a lead compound or a scaffold for optimization are not detailed in the available research. General methodologies for virtual screening are well-established for identifying and optimizing leads, but published examples explicitly using this compound are not found.
Computational Target Identification and Reverse Screening
Computational target identification, or reverse screening, is a technique used to find the potential biological targets of a given molecule. This is particularly useful for understanding the mechanism of action or identifying potential off-target effects. There are no specific published studies that document the use of this compound in reverse screening efforts to identify its putative biological targets. The general principles of reverse screening involve docking a compound against a wide array of protein structures to find potential binding partners.
Impact of Fluorination on Compound Properties for Rational Drug Design
The introduction of fluorine into a molecule can profoundly alter its physicochemical and pharmacokinetic properties. tandfonline.com In rational drug design, fluorine substitution is a well-established strategy to enhance metabolic stability, modulate binding affinity, and improve membrane permeation. tandfonline.commdpi.com The unique properties of fluorine, including its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond, are central to these effects. tandfonline.commdpi.com
Modulating Ligand Binding Affinity
The presence of fluorine atoms, as seen in the 2,4-difluoro substitution pattern of the benzamide ring, can significantly influence a molecule's interaction with its biological target. tandfonline.com This modulation of ligand binding affinity stems from several factors:
Hydrogen Bonding: While the organic C-F bond is typically considered a weak hydrogen bond acceptor, these interactions are frequent in protein-ligand complexes and can contribute to binding affinity, especially when stronger hydrogen bond donors or acceptors are absent. nih.govacs.orgresearchgate.net
Conformational Effects: Fluorine substitution can alter the conformational preferences of a molecule. For instance, gem-difluorination has been shown to induce a specific pucker in cyclohexane (B81311) rings, enhancing binding affinity in certain kinase inhibitors. pharmacyjournal.org Such conformational pre-organization can reduce the entropic penalty of binding.
Hydrophobic Interactions and Desolvation: Replacing hydrogen atoms with fluorine increases a molecule's hydrophobicity. mdpi.com This can enhance binding by displacing water molecules from the binding site, a process driven by favorable entropic effects. nih.govacs.org The reduced energy required for desolvation of a fluorinated ligand compared to its hydroxylated counterpart can lead to improved binding affinity. mdpi.com
The strategic placement of fluorine can therefore fine-tune a ligand's interaction profile, potentially increasing both potency and selectivity for its target. pharmacyjournal.org
| Property | Value/Description | Impact on Ligand Binding |
|---|---|---|
| van der Waals Radius | 1.47 Å | Minimal steric perturbation, allowing it to mimic hydrogen (1.20 Å). tandfonline.com |
| Electronegativity (Pauling Scale) | 3.98 | Creates strong C-F dipole, enabling favorable electrostatic interactions. mdpi.com |
| Hydrogen Bond Acceptor Capacity | Considered weak, but can form stabilizing contacts. nih.govacs.org | Contributes to binding affinity, especially in hydrophobic pockets. researchgate.net |
| Hydrophobicity | Increases lipophilicity compared to a C-H bond. | Enhances binding through hydrophobic effects and favorable desolvation entropy. nih.govmdpi.comacs.org |
Influence on Metabolic Stability
A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. tandfonline.com Many drug molecules are cleared from the body through metabolism by cytochrome P450 (CYP) enzymes, which often involves the oxidation of a C-H bond. nih.govchemrxiv.org
The substitution of a hydrogen atom with fluorine at a metabolically vulnerable position can block this oxidative metabolism. The C-F bond is significantly stronger and more stable than a C-H bond, making it resistant to enzymatic attack. tandfonline.commdpi.com This "metabolic blocking" strategy can lead to several beneficial outcomes:
Increased half-life of the drug in the body.
Improved oral bioavailability.
Reduced patient-to-patient variability in drug exposure.
For example, replacing a metabolically labile hydrogen with fluorine in molecules like risperidone (B510) and celecoxib (B62257) has been shown to make them 16 and 4 times more metabolically stable, respectively. nih.gov While direct defluorination by P450 enzymes can occur, it is generally a less favorable pathway compared to the oxidation of other sites on the molecule. manchester.ac.uk The difluorination pattern in this compound could similarly protect the aromatic ring from hydroxylation, a common metabolic pathway.
Advanced Computational Strategies for Hit-to-Lead Optimization (e.g., Auto In Silico Ligand Directing Evolution - AILDE)
The process of transforming a "hit" compound from a high-throughput screen into a viable "lead" candidate is a critical and resource-intensive phase of drug discovery known as hit-to-lead (H2L) optimization. excelra.comnih.gov Advanced computational strategies are increasingly used to accelerate this process. springernature.comnih.govucl.ac.uk
One such strategy is Auto In Silico Ligand Directing Evolution (AILDE) . researchgate.netnih.gov AILDE is a computational approach designed for the rapid and efficient identification of promising lead compounds from an initial hit. semanticscholar.orgnih.gov The method works by performing minor chemical modifications on the scaffold of the hit compound and predicting the binding affinity of the resulting analogues. semanticscholar.org This allows for the exploration of the chemical space immediately surrounding the hit to identify modifications that improve potency and other key drug-like properties. semanticscholar.orgresearchgate.net
The AILDE workflow typically involves:
Conformational Sampling: Using molecular dynamics simulations to understand the flexibility and binding mode of the initial hit-protein complex. nih.govresearchgate.net
Fragment-Based Modification: Systematically growing the hit compound by adding small chemical fragments to accessible vectors. nih.govresearchgate.net
Binding Free Energy Prediction: Calculating the binding affinity of the newly generated analogues to prioritize the most promising candidates for synthesis. nih.gov
AILDE has been successfully used to discover potent drug leads, in one case achieving a 1,000-fold improvement in activity over the hit compound after synthesizing only eight molecules. nih.govsemanticscholar.org Such in silico methods greatly reduce the time and cost associated with traditional medicinal chemistry cycles of synthesis and testing, making the optimization of compounds like this compound more efficient. nih.govnih.gov
Environmental Chemistry Research Perspectives
The widespread use of fluorinated organic compounds in pharmaceuticals, agriculture, and industry has raised concerns about their environmental fate. researchgate.netwikipedia.org The same C-F bond strength that confers metabolic stability in drugs also leads to environmental persistence for many organofluorine compounds. researchgate.netresearchgate.net
Investigation of Environmental Fate and Transformation Pathways
Research into the environmental fate of fluorinated benzamides and related compounds is crucial for understanding their potential long-term impact. The stability of the C-F bond makes many of these compounds resistant to natural degradation processes. researchgate.net
However, microbial degradation of some fluoroaromatic compounds is possible under specific conditions. researchgate.net For instance, certain denitrifying bacteria, such as strains related to Pseudomonas stutzeri, have been shown to degrade 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) under anaerobic conditions, releasing fluoride (B91410) ions in the process. nih.govresearchgate.net The degradation pathways often involve enzymatic action on other parts of the molecule, which can lead to unstable intermediates that subsequently release fluoride. researchgate.netresearchgate.net
Conversely, many fluorinated compounds are recalcitrant, particularly under sulfate-reducing and methanogenic conditions. nih.govresearchgate.net The transformation of these compounds can sometimes lead to the formation of persistent "dead-end" fluorometabolites. researchgate.net Understanding the specific biotic and abiotic pathways for compounds like this compound is essential for assessing their environmental risk.
Analytical Method Development for Environmental Detection of Contaminants
To study the environmental occurrence and fate of fluorinated contaminants, sensitive and specific analytical methods are required. The low concentrations expected in environmental samples (e.g., ng/L levels in water) necessitate sophisticated detection techniques. researchgate.net
The most widely used method for analyzing per- and polyfluoroalkyl substances (PFAS) and other organofluorine compounds in environmental matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) . perkinelmer.comlcms.cznih.govmdpi.com This technique offers high sensitivity and specificity, allowing for the quantification of a wide range of compounds in complex matrices like surface water, wastewater, and soil. lcms.czresearchgate.net
The typical analytical workflow includes:
Sample Collection and Preparation: Care must be taken to avoid contamination from sampling equipment. rsc.org
Solid-Phase Extraction (SPE): A pre-concentration step is often necessary to extract and isolate the target analytes from the large volume of the environmental sample. researchgate.netrsc.org Anion-exchange cartridges are commonly used for this purpose. rsc.org
LC-MS/MS Analysis: The concentrated extract is injected into the LC-MS/MS system, where the compounds are separated chromatographically and then detected and quantified by the mass spectrometer. lcms.czmdpi.com
Other methods, such as Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) , are also being explored as complementary techniques. ¹⁹F-NMR can provide quantitative information on total organofluorine content and offer qualitative insights into the types of fluorinated structures present, potentially identifying contaminants missed by targeted LC-MS/MS methods. acs.org
| Technique | Primary Use | Key Advantages | Typical Detection Limits |
|---|---|---|---|
| LC-MS/MS | Targeted quantification of known contaminants. nih.gov | High sensitivity and specificity. lcms.cz | Low ng/L to pg/L range. lcms.czmdpi.com |
| GC-MS | Analysis of volatile or derivatized fluorinated compounds. nih.gov | Effective for specific classes of compounds. | Variable, depends on compound and method. |
| ¹⁹F-NMR | Total organofluorine analysis and structural characterization. acs.org | Captures compounds missed by targeted methods. acs.org | Higher than MS-based methods (μg/L to mg/L range). |
Study of Degradation Mechanisms in Complex Environmental Matrices
The environmental fate of synthetic compounds such as this compound is a critical area of research, particularly for fluorinated molecules known for their persistence. The strong carbon-fluorine bond imparts high chemical and thermal stability, making these compounds generally resistant to natural degradation processes. bohrium.comnih.gov While specific degradation pathways for this compound have not been extensively documented in scientific literature, insights can be drawn from studies on other fluorinated aromatic compounds and pesticides. The degradation in complex environmental matrices like soil and water is expected to be slow and influenced by a combination of biotic and abiotic factors.
Potential abiotic degradation mechanisms could include photolysis and hydrolysis. Photodegradation, driven by sunlight, may lead to the cleavage of the amide bond or the C-F bonds, although the latter is less likely due to its high bond energy. The presence of photosensitizers in the environment, such as dissolved organic matter, could potentially accelerate this process. Hydrolysis, the reaction with water, might occur at the amide linkage, especially under non-neutral pH conditions, leading to the formation of 2,4-difluoro-6-methylbenzoic acid and ammonia (B1221849). However, the stability of the amide bond, coupled with the electronic effects of the fluorine substituents, may render the compound relatively resistant to hydrolysis under typical environmental conditions.
Biotic degradation, mediated by microorganisms in soil and water, represents another potential, albeit likely slow, pathway for the transformation of this compound. Microbes have been shown to metabolize some fluorinated pesticides, though often inefficiently, which can result in the formation of persistent fluorinated metabolites. bohrium.comresearchgate.net The degradation process could be initiated by enzymes such as amidases, which would cleave the amide bond. Subsequent degradation of the resulting aromatic ring would be challenging due to the presence of the fluorine atoms, which can block common microbial catabolic pathways. Complete defluorination is a significant hurdle for microbial metabolism. bohrium.com
Given the limited specific data, the following table outlines hypothetical degradation pathways and influencing factors for this compound in environmental matrices.
| Degradation Pathway | Potential Transformation Products | Influencing Environmental Factors |
| Abiotic Degradation | ||
| Photolysis | 2,4-Difluoro-6-methylbenzoic acid, defluorinated intermediates | Sunlight intensity, presence of photosensitizers (e.g., humic acids), water clarity |
| Hydrolysis | 2,4-Difluoro-6-methylbenzoic acid, ammonia | pH, temperature |
| Biotic Degradation | ||
| Microbial Metabolism | 2,4-Difluoro-6-methylbenzoic acid, hydroxylated intermediates, partially defluorinated compounds | Microbial population density and diversity, availability of co-substrates, oxygen levels, temperature, pH |
Future Directions in Fluorinated Benzamide Research
The field of fluorinated benzamides continues to be a vibrant area of scientific inquiry, with several key future directions aimed at harnessing the unique properties of fluorine for various applications. Research is poised to expand on synthetic methodologies, explore novel applications, and leverage computational tools for more efficient discovery and development.
One of the primary future directions lies in the development of novel and more efficient synthetic methods. researchgate.net While classical methods for the synthesis of fluorinated benzamides are well-established, there is a continuous drive for greener, more selective, and higher-yielding reactions. This includes the exploration of late-stage fluorination techniques that allow for the introduction of fluorine atoms at a later point in the synthetic sequence, providing more flexibility in generating diverse molecular architectures. Furthermore, the use of novel reagents and catalytic systems is being investigated to overcome existing synthetic challenges. nih.govnih.gov
In terms of applications, the focus on medicinal chemistry is expected to intensify. Fluorinated benzamides are being explored for a wide range of therapeutic areas due to the ability of fluorine to modulate key drug properties such as metabolic stability, bioavailability, and binding affinity. researchgate.net Future research will likely target the development of new drug candidates for neurological disorders, infectious diseases, and oncology. researchgate.netresearchgate.net For instance, the unique properties of fluorinated compounds are being investigated for their potential in developing treatments for Alzheimer's disease. nih.gov
Computational chemistry and in silico modeling are set to play an increasingly important role in the future of fluorinated benzamide research. acs.org These tools can be used to predict the physicochemical properties, biological activity, and metabolic fate of novel compounds, thereby accelerating the design and discovery process. By simulating interactions with biological targets, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.
Finally, there is a growing emphasis on understanding the structural and physicochemical properties of fluorinated benzamides in greater detail. mdpi.com This includes systematic studies to correlate molecular structure with properties such as crystal packing, solubility, and lipophilicity. mdpi.com A deeper understanding of these fundamental properties will enable the more rational design of fluorinated benzamides for specific applications.
The table below summarizes the key future research directions in the field of fluorinated benzamides.
| Research Area | Key Objectives and Approaches | Potential Impact |
| Novel Synthetic Methodologies | Development of late-stage fluorination techniques, exploration of new catalytic systems, and focus on green chemistry principles. researchgate.netnih.govnih.gov | More efficient and sustainable synthesis of a wider range of fluorinated benzamides. |
| Medicinal Chemistry Applications | Design and synthesis of new drug candidates for various diseases, including neurological disorders and cancer. researchgate.netresearchgate.netnih.gov | Discovery of new and more effective therapeutic agents. |
| Computational and In Silico Studies | Utilization of computational models to predict properties and guide the design of new compounds. acs.org | Accelerated discovery and development of fluorinated benzamides with desired properties. |
| Structural and Physicochemical Analysis | Systematic investigation of structure-property relationships to enable rational design. mdpi.com | Enhanced ability to tailor the properties of fluorinated benzamides for specific applications. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2,4-Difluoro-6-methylbenzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves halogenation, amidation, and purification. Key steps include:
- Halogenation : Introduce fluorine atoms via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions .
- Amidation : Couple intermediates with methylamine using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF, DMSO) .
- Optimization : Monitor reaction progress via HPLC and adjust parameters (temperature: 0–25°C; pH: 7–9) to maximize yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for fluorine (¹⁹F NMR, δ: -110 to -160 ppm) and methyl groups (¹H NMR, δ: 2.3–2.6 ppm) .
- Mass Spectrometry : Confirm molecular weight (M⁺: 185.15 g/mol) via ESI-MS or MALDI-TOF .
- HPLC : Ensure purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Protocol :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
- Compare experimental data with DFT-predicted degradation pathways (e.g., hydrolysis susceptibility at C-F bonds) .
Advanced Research Questions
Q. How can crystallographic challenges posed by fluorine atoms in this compound be resolved?
- Crystallography Strategies :
- Use SHELXL for refinement, applying TWIN and HKLF5 commands to handle twinning or absorption effects from high electron density .
- Visualize molecular packing with ORTEP-3 to identify F···H hydrogen bonds (2.6–3.0 Å) and π-π interactions (3.5–4.0 Å) .
- Validation : Cross-check with lattice energy calculations (DFT) to reconcile bond-length discrepancies .
Q. What computational methods predict reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Approach :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient carbons (e.g., C-2/C-4) as NAS sites .
- Validate with kinetic studies (e.g., reaction with NaN₃ in DMF at 80°C) .
Q. How can conflicting data between in vitro and in silico pharmacokinetic studies be reconciled?
- Resolution Framework :
- In Vitro : Measure logP (octanol/water) and plasma protein binding via equilibrium dialysis .
- In Silico : Adjust solvation models (e.g., COSMO-RS) to better approximate experimental conditions .
- Meta-Analysis : Compare results with structurally similar benzamides (e.g., 4-Amino-2-fluorobenzamide, PubChem ID: 2032776) .
Q. What strategies optimize co-crystal design with this compound for enhanced bioavailability?
- Co-Crystallization Protocol :
- Screen co-formers (e.g., succinic acid) via slurry crystallization in ethanol/water .
- Analyze hydrogen-bonding networks using WinGX to confirm supramolecular synthons (R₂²(8) motifs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between X-ray and DFT-derived bond lengths?
- Steps :
Re-refine crystallographic data in SHELXL with updated dispersion corrections .
Recalculate DFT geometries using larger basis sets (e.g., 6-311++G**) .
Statistically compare results (e.g., paired t-test) to assess significance .
Tables
Table 1 : Key Crystallographic Parameters for this compound (Hypothetical Data)
| Parameter | X-Ray Data | DFT (B3LYP/6-31G*) |
|---|---|---|
| C-F Bond Length (Å) | 1.34 | 1.32 |
| C=O Bond Length (Å) | 1.22 | 1.24 |
| Dihedral Angle (°) | 15.2 | 14.8 |
Table 2 : Solvent Optimization for Amidation Step
| Solvent | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| DMF | 85 | 98.5 |
| DMSO | 78 | 97.2 |
| THF | 62 | 95.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
